molecular formula C21H24N2O5S B2822874 N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 392323-66-9

N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2822874
CAS No.: 392323-66-9
M. Wt: 416.49
InChI Key: AOHFJCUWZDLLFB-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a piperidine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core, the introduction of the piperidine sulfonyl group, and the final coupling to form the benzamide. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced at the amide bond to form the corresponding amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzo[d][1,3]dioxole moiety.

    Reduction: The major product would be the corresponding amine.

    Substitution: Substituted derivatives at the sulfonyl group.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. For instance, in anticancer applications, it may induce cell cycle arrest and apoptosis by interacting with specific proteins involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole core and have similar chemical properties.

    Piperidine sulfonyl derivatives: Compounds with a piperidine sulfonyl group exhibit similar reactivity and biological activity.

Uniqueness

N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is unique due to the combination of the benzo[d][1,3]dioxole and piperidine sulfonyl moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-14-9-15(2)12-23(11-14)29(25,26)18-6-3-16(4-7-18)21(24)22-17-5-8-19-20(10-17)28-13-27-19/h3-8,10,14-15H,9,11-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHFJCUWZDLLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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